molecular formula C20H32ClN B134503 Leelamine Hydrochloride CAS No. 16496-99-4

Leelamine Hydrochloride

Número de catálogo: B134503
Número CAS: 16496-99-4
Peso molecular: 321.9 g/mol
Clave InChI: CVPQLGCAWUAYPF-WFBUOHSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Leelamine hydrochloride (CAS 16496-99-4) is a tricyclic diterpene derived from pine tree bark, with the chemical formula C₂₀H₃₂ClN and a molecular weight of 321.93 g/mol . It is a potent inhibitor of the androgen receptor (AR), a key regulator of prostate cancer progression, and exhibits dual activity as a cannabinoid receptor type 1 (CB1) antagonist . Its mechanism involves disrupting intracellular cholesterol transport by binding to Niemann-Pick C1 (NPC1) and NPC2 proteins, leading to lysosomal cholesterol accumulation and apoptosis in cancer cells .

This compound is research-grade (≥98% purity via HPLC), stable at -20°C for over two years, and available in quantities up to 1g .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La leelamina (clorhidrato) se puede sintetizar mediante la extracción de leelamina de la corteza de los pinos, seguida de su conversión a la sal de clorhidrato. El proceso de extracción implica aislar la molécula diterpénica tricíclica de la corteza, que luego se somete a una reacción con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: La producción industrial de leelamina (clorhidrato) implica la extracción a gran escala de la corteza de los pinos, seguida de la purificación y la conversión a la forma de clorhidrato. El proceso está optimizado para garantizar un alto rendimiento y pureza, haciéndolo adecuado para la investigación y las posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: La leelamina (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Leelamine Hydrochloride has a wide range of applications across various scientific domains:

Chemistry

  • Chiral Resolving Agent : Utilized for resolving carboxylic acids and synthesizing various derivatives.
  • Synthesis of Derivatives : Involved in producing functionalized leelamine derivatives through oxidation, reduction, and substitution reactions.

Biology

  • Intracellular Cholesterol Transport : Studied for its role in inhibiting cholesterol transport mechanisms, which is crucial for maintaining cellular lipid homeostasis.
  • Autophagy Modulation : It influences autophagic processes by affecting lysosomal function and receptor-mediated endocytosis .

Medicine

  • Anticancer Agent : Investigated for its efficacy against melanoma and breast cancer by inducing cell death through apoptosis. Case studies show significant tumor growth inhibition in xenograft models .
  • Anti-inflammatory Properties : Potential applications in treating chronic inflammatory conditions due to its ability to modulate immune responses.

Table 1: Summary of Biological Activities

Application AreaMechanism of ActionKey Findings
ChemistryChiral resolutionEffective in synthesizing derivatives
BiologyCholesterol inhibitionDisrupts cholesterol transport; affects autophagy
MedicineAnticancerInduces apoptosis in melanoma cells; inhibits tumor growth

Table 2: Comparison with Similar Compounds

CompoundMechanism of ActionUnique Features
This compoundInhibits cholesterol transportLysosomotropic properties
DehydroabietylamineSimilar inhibition but less specificityPrecursor to leelamine
ChloroquineDisrupts lysosomal functionBroad-spectrum antimalarial agent

Case Study 1: Antitumor Efficacy

In a study examining the effects of leelamine on xenografted melanoma tumors, administration resulted in an average tumor size reduction of 51% without adversely affecting body weight or organ function markers. This highlights the compound's potential as a therapeutic agent with minimal systemic toxicity .

Case Study 2: Cholesterol Transport Inhibition

Research demonstrated that leelamine's accumulation in lysosomes leads to the disruption of NPC1 protein function, which is critical for cholesterol export from lysosomes. This mechanism underlies its efficacy in inhibiting cholesterol transport, contributing to its anticancer effects .

Mecanismo De Acción

La leelamina (clorhidrato) ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

Androgen Receptor (AR) Inhibitors

Leelamine hydrochloride distinguishes itself from other AR-targeting compounds through its unique cholesterol transport inhibition mechanism. A comparative analysis is provided below:

Compound Mechanism Source Potency (IC₅₀/Ki) Key Applications
Leelamine HCl AR inhibition; CB1 antagonism; NPC1/2 binding Natural (pine bark) NPC1 docking score: -9.25 Prostate cancer, lipid metabolism
Metribolone Synthetic AR agonist Synthetic High affinity (nM range) Androgen signaling studies
ARN-509 (Apalutamide) Competitive AR antagonist Synthetic IC₅₀: ~16 nM Metastatic castration-resistant prostate cancer
Abietic acid derivatives NPC1/2 binding (structural analogs) Semi-synthetic NPC1 docking score: -10.65 (Compound 4a) Melanoma, cholesterol disruption

Key Differences :

  • Leelamine’s natural origin and multi-target action (AR, CB1, NPC1/2) contrast with synthetic AR modulators like ARN-509, which directly block AR signaling .
  • Compared to abietic acid derivatives, Leelamine exhibits superior lysosomal retention due to its amine group, enhancing NPC1/2 binding and anticancer effects .

Cannabinoid Receptor (CB1) Modulators

Leelamine’s CB1 antagonism (Ki = 27.2 pM) positions it as a high-potency candidate for metabolic disorders and cancer, distinct from other CB1 ligands :

Compound Target Activity Potency (Ki/EC₅₀) Applications
Leelamine HCl CB1 antagonist Ki = 27.2 pM Obesity, prostate cancer
N-Arachidonyldopamine CB1 agonist Ki = 250 nM Neuropathic pain, inflammation
LY 320135 CB1 antagonist IC₅₀ = 224 nM Neurological disorders
MJ15 CB1 antagonist IC₅₀ = 118.9 pM Hyperlipidemia, obesity

Key Differences :

  • Leelamine’s picomolar CB1 affinity surpasses most antagonists (e.g., LY 320135) and is comparable to MJ15, though MJ15 lacks reported anticancer activity .
  • Unlike CB1 agonists like N-Arachidonyldopamine, Leelamine’s antagonism suppresses lipid synthesis, offering dual therapeutic benefits in cancer and metabolic diseases .

Structural and Functional Analogs

Leelamine’s tricyclic diterpene scaffold shares similarities with abietic acid derivatives but differs in functional group modifications that enhance bioactivity:

Compound Core Structure Key Modifications NPC1 Binding Affinity Anticancer Activity
Leelamine HCl Tricyclic diterpene Amine group at C1 Docking score: -9.25 IC₅₀: 1–3 μM (prostate cancer)
Abietic acid Diterpene resin acid Carboxylic acid group Docking score: -6.29 Inactive
Compound 4a Abietic acid derivative Methanamine substitution Docking score: -10.65 IC₅₀: ≤3 μM (melanoma)

Key Differences :

  • The amine group in Leelamine enhances lysosomal retention and NPC1/2 binding, whereas abietic acid’s carboxyl group limits intracellular accumulation .
  • Compound 4a, a synthetic analog, shows improved NPC1 binding but lacks Leelamine’s natural sourcing and CB1 activity .

Research and Development Considerations

  • In contrast, ARN-509 and Mecamylamine hydrochloride (a nicotinic antagonist; unrelated target) have established safety profiles .
  • Formulation Challenges : Leelamine’s hydrophobicity necessitates solvent-based formulations, unlike water-soluble analogs like hydroxylamine hydrochloride .

Actividad Biológica

Leelamine hydrochloride, a derivative of dehydroabietylamine, has garnered significant attention in cancer research due to its unique biological activities, particularly its anticancer properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and case studies.

This compound (CAS 16496-99-4) is a lipophilic diterpene amine with a pKa of approximately 9.9. It exhibits lysosomotropic properties , allowing it to accumulate in acidic organelles such as lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a deficiency of free cholesterol essential for various cellular processes, including receptor-mediated endocytosis and autophagy .

Key Mechanisms:

  • Cholesterol Transport Inhibition : Leelamine inhibits the Niemann-Pick C1 (NPC1) protein responsible for cholesterol export from lysosomes, causing cholesterol accumulation within these organelles and impeding its availability for cellular functions .
  • Induction of Cell Death : The compound promotes apoptosis in cancer cells through the disruption of mitochondrial integrity and interference with cellular homeostasis .
  • Targeting Oncogenic Pathways : Leelamine affects multiple signaling pathways, including PI3K/AKT and MAPK pathways, leading to reduced tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structural features that confer leelamine's biological activity. Modifications to the amino group have been shown to significantly impact its efficacy:

Modification Effect
Replacement of carboxyl group with amineEnhanced anti-melanoma activity
Substitution of amino group with acetamideLoss of anticancer activity

These findings suggest that the basicity and structural configuration of the amino group are critical for leelamine's lysosomal accumulation and subsequent anticancer effects .

In Vitro Studies

  • Prostate Cancer : Leelamine treatment resulted in decreased mitotic activity and prostate-specific antigen expression in prostate cancer cell lines, indicating its potential as a therapeutic agent against this malignancy .
  • Melanoma : A study demonstrated that leelamine inhibited melanoma tumor development by 51% in xenograft models without causing systemic toxicity. This was measured using various assays including MTS assays and liquid chromatography-mass spectrometry .

In Vivo Studies

  • A recent investigation into the effects of leelamine on male mice showed increased activity of cytochrome P450 2B6 (CYP2B), suggesting potential applications in metabolic regulation alongside its antitumor effects .

Summary of Biological Activities

This compound exhibits a wide range of biological activities relevant to cancer treatment:

Activity Description
Anticancer Effects Induces apoptosis in various cancer cell lines (breast, prostate, melanoma)
Cholesterol Transport Inhibition Disrupts cholesterol homeostasis by inhibiting NPC1
Lysosomotropic Properties Accumulates in lysosomes to affect cellular signaling pathways
Metabolic Regulation Potential role in enhancing CYP2B activity

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Leelamine Hydrochloride in cancer research, and how are they experimentally validated?

this compound primarily targets the androgen receptor (AR) and cannabinoid receptor type 1 (CB1) . Its inhibition of AR transcriptional activity has been validated in castration-resistant prostate cancer (CRPC) models using:

  • LNCaP/22Rv1 xenografts to assess tumor suppression .
  • Luciferase reporter assays to measure AR transcriptional activity .
  • Apoptosis assays (e.g., Annexin V staining) to confirm cell death in AR-positive CRPC cells .

Additionally, its role as a CB1 agonist and inhibitor of sterol regulatory element-binding protein 1 (SREBP1)-regulated lipid synthesis has been demonstrated via:

  • Lipid droplet quantification in prostate cancer cells .
  • qPCR/Western blotting to assess SREBP1 downstream targets (e.g., FASN, ACC) .

Q. What experimental models are suitable for studying this compound’s anti-cancer mechanisms?

  • In vitro models :
    • AR-positive cell lines (e.g., 22Rv1, LNCaP) for androgen signaling studies .
    • Cholesterol-depletion assays to evaluate lysosomal accumulation and NPC1 protein binding .
    • Lipidomics profiling to quantify fatty acid synthesis inhibition .
  • In vivo models :
    • 22Rv1 xenografts in immunodeficient mice to assess tumor growth suppression .
    • Melanoma xenografts (e.g., A375 cells) to study cholesterol transport inhibition .

Q. How does this compound inhibit intracellular cholesterol transport, and what assays confirm this mechanism?

Leelamine accumulates in lysosomes due to its amine group, binding to NPC1 protein and blocking cholesterol export. Key experimental approaches include:

  • Filipin staining to visualize cholesterol accumulation in lysosomes .
  • Co-immunoprecipitation to validate NPC1-Leelamine interactions .
  • Cholesterol efflux assays using radiolabeled cholesterol .

Advanced Research Questions

Q. How to design experiments to resolve conflicting reports on Leelamine’s dual roles in AR inhibition and CB1 agonism?

Discrepancies arise from context-dependent mechanisms (e.g., AR status in cancer cells). To address this:

  • Use isogenic cell lines with AR knockout or CB1 knockdown (e.g., CRISPR/Cas9) to isolate pathway contributions .
  • Transcriptomic profiling (RNA-seq) to compare gene expression changes in AR-positive vs. AR-null cells treated with Leelamine .
  • Dose-response studies to determine if CB1 activation occurs at lower concentrations than AR inhibition .

Q. What structural analogs of this compound have been synthesized to improve specificity or potency, and how are they evaluated?

  • Amino-group derivatives : Modifications to the tricyclic diterpene core (e.g., alkylation) to enhance lysosomal targeting .
  • In vitro screening :
    • Cytotoxicity assays (MTT/CCK-8) in melanoma and prostate cancer cells .
    • Solubility optimization via salt forms (e.g., free base vs. hydrochloride) .
  • In vivo validation : Pharmacokinetic studies to assess bioavailability and tumor penetration .

Q. How can researchers address variability in Leelamine’s efficacy across cancer types (e.g., prostate vs. melanoma)?

  • Mechanistic profiling : Compare cholesterol dependency (e.g., melanoma’s reliance on de novo lipid synthesis vs. prostate cancer’s AR signaling) .
  • Combination therapies : Test Leelamine with AR antagonists (e.g., Enzalutamide) in CRPC or BRAF inhibitors in melanoma .
  • Biomarker identification : Use proteomics to identify resistance markers (e.g., upregulated cholesterol synthesis enzymes) .

Q. What methodologies are recommended for analyzing Leelamine’s off-target effects in non-cancerous tissues?

  • Toxicology studies :
    • Liver/kidney function tests in xenograft models .
    • RNA-seq of normal cells (e.g., fibroblasts) to detect lipid metabolism disruptions .
  • Selectivity assays :
    • Kinase profiling (e.g., Eurofins PanKinase panel) to rule out off-target kinase inhibition .

Q. How to validate Leelamine’s role in SREBP1 regulation independently of AR signaling?

  • AR-null models : Use PC-3 (AR-negative) prostate cancer cells to isolate SREBP1 effects .
  • SREBP1 knockdown/overexpression : CRISPR or siRNA to confirm dependency on SREBP1 for anti-cancer activity .
  • Metabolomic profiling : LC-MS to quantify changes in fatty acid levels post-treatment .

Q. Methodological Notes

  • Key references : Prioritize studies from Mol Cancer Ther , Oncotarget , and Mol Carcinog for mechanistic insights.
  • Data contradictions : Cross-validate findings using orthogonal assays (e.g., confirm cholesterol transport inhibition via filipin staining and NPC1 binding assays) .
  • Structural data : Refer to PubChem (CID: 16496-99-4) for synthesis and stability details .

Propiedades

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPQLGCAWUAYPF-WFBUOHSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587872
Record name Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-99-4, 99306-87-3
Record name Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Dehydroabietylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Leelamine Hydrochloride
Leelamine Hydrochloride
Leelamine Hydrochloride
Leelamine Hydrochloride
Leelamine Hydrochloride
Leelamine Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.